3-(3-乙基-1,2,4-恶二唑-5-基)苯甲酸

货号 B1371791

CAS 编号:

902837-22-3

分子量: 218.21 g/mol

InChI 键: UDGPERFBSLKMSD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

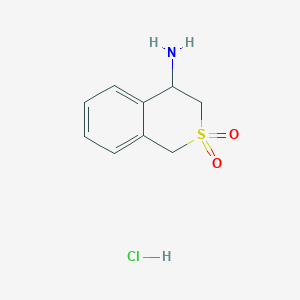

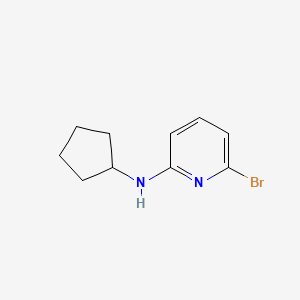

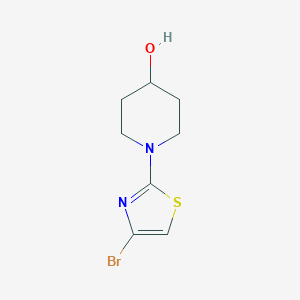

“3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid” is a chemical compound with the empirical formula C11H10N2O3 . It has a molecular weight of 218.21 . The compound is typically available in powder form .

Molecular Structure Analysis

The SMILES string for this compound isCCC1=NOC (C2=CC (C (O)=O)=CC=C2)=N1 . This indicates that the compound contains an ethyl group attached to an oxadiazole ring, which is further attached to a benzoic acid group . Physical And Chemical Properties Analysis

The compound is a powder . Its empirical formula is C11H10N2O3 and it has a molecular weight of 218.21 .科学研究应用

-

- Summary of the application : 1,3,4-Oxadiazoles have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . They exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .

- Results or outcomes : Many oxadiazole derivatives have shown desirable biological activity . In agriculture, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

-

- Summary of the application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- Results or outcomes : The review article provides coverage of synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action .

-

Analgesic and Anti-inflammatory Properties

- Summary of the application : Some compounds similar to “3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid” have been found to possess significant peripheral analgesic and anti-inflammatory properties .

- Results or outcomes : In a preliminary screening, some of these compounds showed some analgesic property; in fact, some have slightly better activity than dipyrone .

-

- Summary of the application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- Results or outcomes : The review article provides coverage of synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action .

-

- Summary of the application : Compounds similar to “3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid” are often used in the pharmaceutical industry . They can be used in the synthesis of various drugs due to their diverse biological activities .

- Results or outcomes : Many drugs that contain similar compounds have shown desirable biological activity .

-

- Summary of the application : Compounds similar to “3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid” can be used in various chemical reactions due to their unique chemical properties .

- Results or outcomes : These compounds can yield a maximum of 94% yield in certain annulation reactions, followed by desulfurization/intramolecular rearrangement .

安全和危害

属性

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-9-12-10(16-13-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGPERFBSLKMSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258149 |

Source

|

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid | |

CAS RN |

902837-22-3 |

Source

|

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

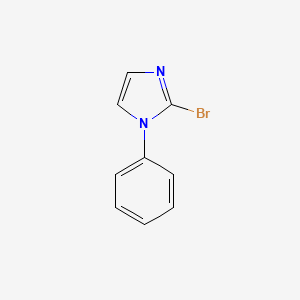

2-bromo-1-phenyl-1H-imidazole

1034566-05-6

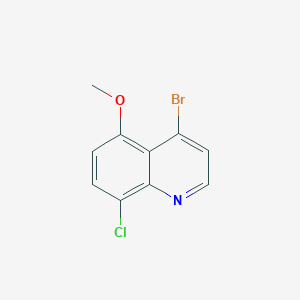

4-Bromo-8-chloro-5-methoxyquinoline

1189107-37-6

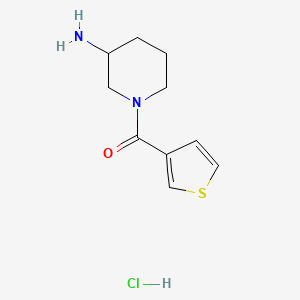

![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B1371711.png)

![3-[(Piperidin-3-yloxy)methyl]pyridine](/img/structure/B1371718.png)